N-(2-Furoyl)-2-methylalanine

Description

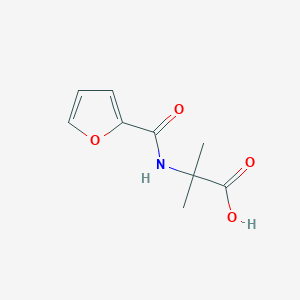

N-(2-Furoyl)-2-methylalanine is a synthetic amino acid derivative characterized by a 2-furoyl group attached to the nitrogen of 2-methylalanine. Structurally, it belongs to the class of N-acylated amino acids, which are widely explored in agrochemical and pharmaceutical research due to their bioactivity and tunable physicochemical properties . The 2-furoyl moiety (a five-membered heterocyclic ring with oxygen) confers unique electronic and steric characteristics, while the 2-methyl substitution on the alanine backbone may influence solubility and metabolic stability. Although direct data on this compound are sparse in the provided evidence, its structural analogs, such as furalaxyl and N-furoyl glycine, provide critical insights for comparative analysis.

Properties

IUPAC Name |

2-(furan-2-carbonylamino)-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-9(2,8(12)13)10-7(11)6-4-3-5-14-6/h3-5H,1-2H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIPOFXKJMXATAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Furoyl)-2-methylalanine typically involves the reaction of 2-furoic acid with 2-methylalanine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include N,N’-carbonyldiimidazole for activation of the carboxylic acid group, followed by nucleophilic substitution with the amino group of 2-methylalanine .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2-Furoyl)-2-methylalanine can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Substitution: The furan ring and the amino acid moiety can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens or alkylating agents are often employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction can yield furan derivatives with different functional groups.

Scientific Research Applications

Enzyme Inhibition

One of the notable applications of N-(2-Furoyl)-2-methylalanine is its potential as an inhibitor of protein tyrosine phosphatases (PTPs). PTPs are critical enzymes involved in cellular signaling pathways, and their dysregulation is associated with various diseases, including cancer and diabetes.

- Mechanism of Action : Research indicates that compounds like this compound can selectively inhibit specific PTPs by targeting unique sub-pockets adjacent to the active site. This selectivity enhances the potency of the inhibitors, making them valuable in drug development for conditions where PTP activity is altered .

- Case Studies : In a study involving a library of compounds synthesized for screening against TC-PTP, this compound derivatives demonstrated significant inhibitory effects. The compounds were tagged with fluorescein to facilitate high-throughput screening, allowing researchers to identify those with the highest binding affinities .

Metabolic Studies

This compound has also been explored in the context of metabolic studies, particularly regarding its interaction with gut microbiota and environmental factors.

- Dietary Impact : A study examined how dietary exposure to pesticides affected the fecal microbiome's composition and function. The presence of metabolites such as N-(2-furoyl)glycine was analyzed to understand its role as a potential biomarker for pesticide exposure and its effects on gut health .

- Metabolomic Signatures : The compound has been implicated in research aimed at identifying metabolomic signatures associated with environmental exposures. For instance, the correlation between glyphosate levels and changes in fecal metabolomes highlighted the significance of metabolites like N-(2-furoyl)glycine in understanding these interactions .

Potential Therapeutic Uses

The unique structural properties of this compound suggest potential therapeutic applications beyond enzyme inhibition.

- Anti-inflammatory Properties : Preliminary findings indicate that compounds related to this compound may exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by chronic inflammation, such as rheumatoid arthritis (RA). Research into circulating metabolites has shown that certain modifications can influence inflammatory pathways, suggesting a therapeutic angle for further exploration .

- Custom Peptide Synthesis : The compound's structural characteristics allow it to be incorporated into custom peptides for various applications, including drug delivery systems and targeted therapies. Modifications can enhance stability and bioavailability, making it suitable for therapeutic development .

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-Furoyl)-2-methylalanine involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may act as an inhibitor or activator of specific enzymes, thereby modulating metabolic pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Furalaxyl (Methyl N-(2,6-Dimethylphenyl)-N-(2-Furanylcarbonyl)-DL-Alanine)

- Structure : Incorporates a 2-furoyl group, a 2,6-dimethylphenyl substituent, and a methyl ester .

- Applications : Used as a systemic fungicide in agriculture.

- Key Differences :

- The phenyl and ester groups enhance lipophilicity, improving membrane permeability and environmental persistence compared to N-(2-Furoyl)-2-methylalanine.

- The methyl ester may hydrolyze in vivo, altering bioavailability.

Metalaxyl and Benalaxyl

- Structure : Feature methoxyacetyl (metalaxyl) or phenylacetyl (benalaxyl) groups instead of furoyl .

- Applications : Broad-spectrum fungicides.

- Phenylacetyl derivatives exhibit higher steric bulk, which may reduce solubility but improve target specificity.

Furoyl-Containing Amino Acid Derivatives

N-(2-Furoyl)glycine

3-[4-(2-Furoyl)-1-Piperazinyl]-N-(Substituted)Propanamides

- Structure : Furoyl group attached to a piperazine ring .

- Applications : Antibacterial agents (MIC: 8.34–9.24 µM against S. aureus, E. coli).

- Key Differences :

- Piperazine enhances basicity, improving solubility in acidic environments.

- The propanamide linker allows for modular substitution, enabling activity optimization.

Physicochemical Property Analysis

*Inferred properties based on structural analogs.

Inference for this compound :

- The 2-methyl group may reduce solubility but improve metabolic stability compared to glycine analogs.

- Potential agrochemical applications are plausible, given the efficacy of furoyl derivatives in fungicides.

Biological Activity

N-(2-Furoyl)-2-methylalanine is a compound that has garnered attention due to its potential biological activities. This compound, an acyl derivative of amino acids, is part of a broader class of compounds known as acyl glycines, which are involved in various metabolic processes. Understanding the biological activity of this compound is crucial for its potential applications in pharmacology and biochemistry.

Chemical Structure and Properties

This compound can be described chemically as follows:

- Chemical Formula : CHNO

- Molecular Weight : 195.20 g/mol

- IUPAC Name : N-(furan-2-carbonyl)-L-alanine

The furoyl group is derived from furan, a heterocyclic compound, which contributes to the compound's unique properties and biological interactions.

Metabolic Pathways

This compound is primarily involved in metabolic pathways linked to amino acid metabolism. It is formed through the action of glycine N-acyltransferase, an enzyme that catalyzes the transfer of acyl groups to glycine, resulting in the formation of various acylated amino acids. This process plays a significant role in detoxifying xenobiotics and endogenous organic acids .

Pharmacological Effects

Recent studies have indicated that this compound exhibits several pharmacological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.

- Anti-inflammatory Properties : Research suggests that it may modulate inflammatory responses, making it a candidate for treating inflammatory diseases .

- Neuroprotective Effects : Preliminary findings indicate that this compound may protect neuronal cells from damage, potentially offering therapeutic avenues for neurodegenerative diseases.

Case Studies and Research Findings

-

Dietary Exposure and Microbiome Interaction :

A study evaluated the impact of dietary exposure to pesticides on the fecal microbiome, highlighting how metabolites like N-(2-furoyl)glycine correlate with microbial composition changes. This suggests that environmental factors can influence the biological activity of such compounds in vivo . -

Toxicological Assessments :

Toxicological studies have assessed the effects of this compound on various cell lines. These studies revealed dose-dependent responses where higher concentrations led to increased cytotoxicity, indicating a need for careful dosage considerations in therapeutic applications .

Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.